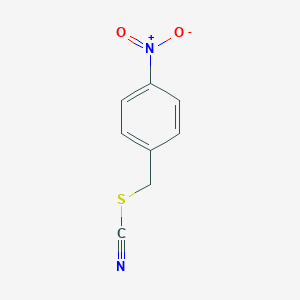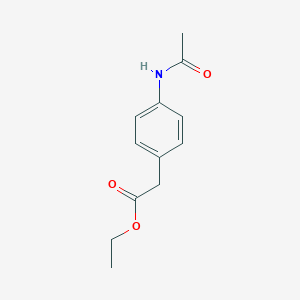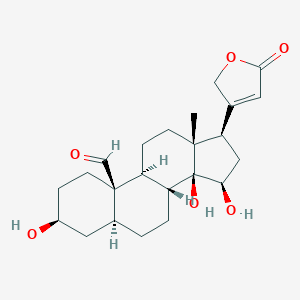
13-Hydroxydocosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxydocosanoic acid (13-HDA) is a long-chain fatty acid that is found in royal jelly, a substance produced by honeybees. It has been the subject of scientific research due to its potential health benefits and its use in various applications. In
Scientific Research Applications
Production of Sophorolipids
Rhodotorula bogoriensis is known for producing sophorolipids (SLs) with 13-hydroxydocosanoic acid as a key component. The study of R. bogoriensis's growth and SL production highlights the selective production of SLs, emphasizing the importance of this compound in this process (Ribeiro et al., 2012).
Antimicrobial Activity
A study conducted on sophorolipids produced by Rhodotorula bogoriensis, which contain this compound, revealed significant antimicrobial activity. This indicates the potential of this compound in developing antimicrobial agents (Solaiman et al., 2015).
Hydroxy Acids in Dermatology
Although not directly mentioning this compound, a review on hydroxy acids highlights their extensive use in cosmetic and therapeutic formulations for skin benefits. This suggests a potential area of application for this compound in dermatology and cosmetics (Kornhauser et al., 2010).
Biochemical Research
This compound is involved in studies related to the chemical structure of various compounds. For example, a study on the hydrolysis of hydroxyethyl methylcellulose and its chemical structure involved the use of 13C NMR spectroscopy, where this compound could be relevant in similar biochemical analyses (Kostryukov et al., 2020).
Nanotechnology
In the field of nanotechnology, this compound could be involved in the development of functional coatings for magnetic nanoparticles, as seen in a study on the use of poly(tartaric acid) for coating such nanoparticles (Nan et al., 2019).
properties
CAS RN |
13980-16-0 |
|---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
13-hydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI Key |
BYCZEMFWXYCUSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O |
synonyms |
13-hydroxydocosanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



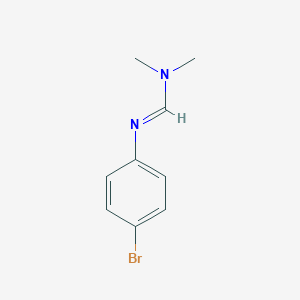

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

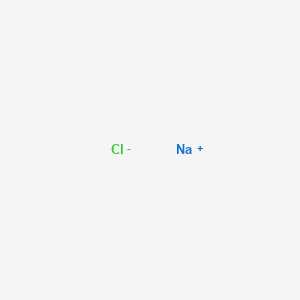


![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

